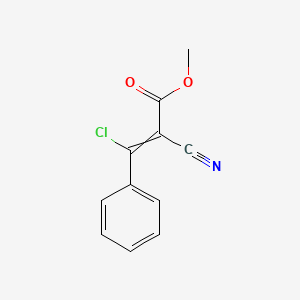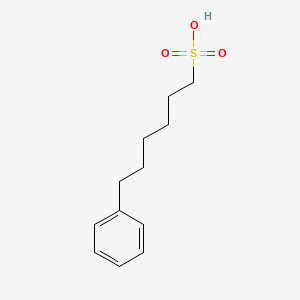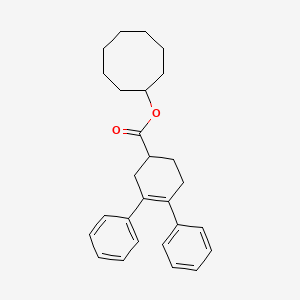![molecular formula C12H15N3O B14515453 N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea CAS No. 63462-81-7](/img/structure/B14515453.png)
N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanophenyl group attached to a trimethylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea typically involves the reaction of 4-cyanobenzyl chloride with N,N’,N’-trimethylurea in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to industrial purification techniques such as distillation and crystallization to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea.
Reduction: Reduced derivatives with the cyanophenyl group converted to corresponding amines or alcohols.
Substitution: Substituted products with different functional groups replacing the cyanophenyl group.
Aplicaciones Científicas De Investigación
N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(4-cyanophenyl)methylurea
- N-(4-Cyanophenyl)methylmorpholine-4-carboxamide
- Methyl 4-cyanocinnamate
Uniqueness
N-[(4-Cyanophenyl)methyl]-N,N’,N’-trimethylurea stands out due to its unique combination of a cyanophenyl group and a trimethylurea moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
63462-81-7 |
|---|---|
Fórmula molecular |
C12H15N3O |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
1-[(4-cyanophenyl)methyl]-1,3,3-trimethylurea |
InChI |
InChI=1S/C12H15N3O/c1-14(2)12(16)15(3)9-11-6-4-10(8-13)5-7-11/h4-7H,9H2,1-3H3 |
Clave InChI |
QZJAOWLLMIDHMO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N(C)CC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


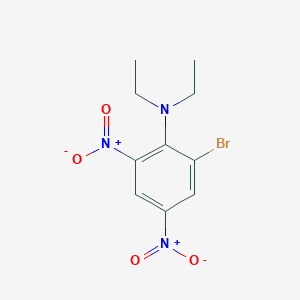
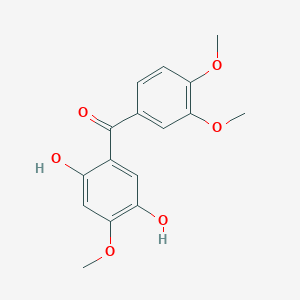
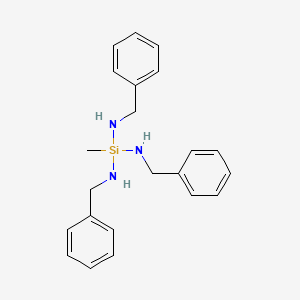

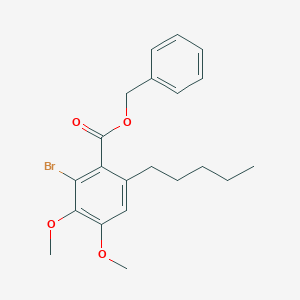
![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
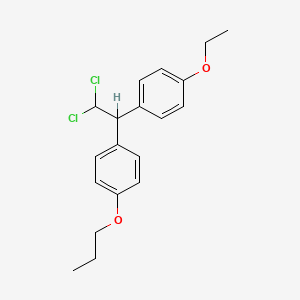
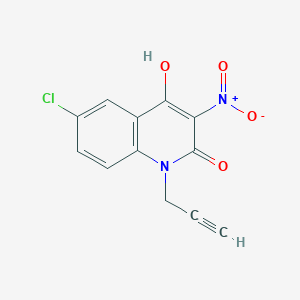


![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
